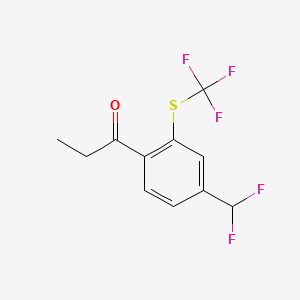
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2Cl2F4S. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions, such as the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets, such as enzymes and proteins. The presence of chlorine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene
Uniqueness
1,2-Dichloro-4-fluoro-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C7H2Cl2F4S |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
1,2-dichloro-4-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |
InChI Key |
URFXZOYDLGOMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)SC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


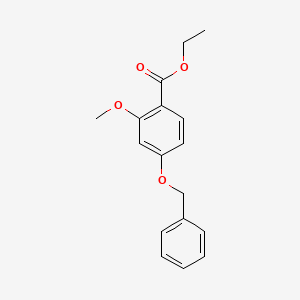
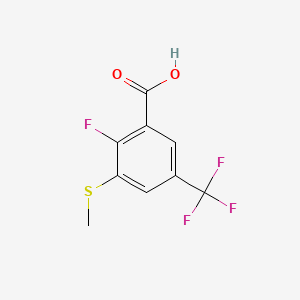

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
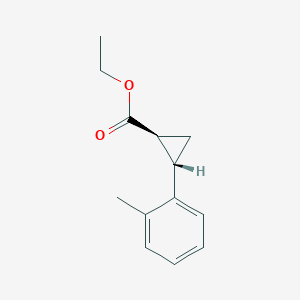
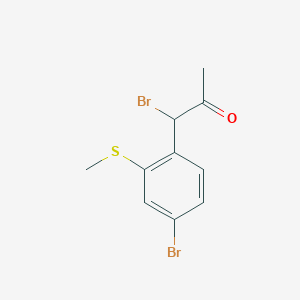
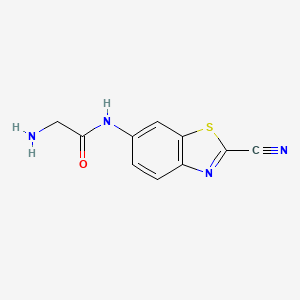

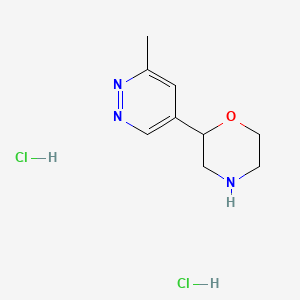
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
